sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18465602
InChI: InChI=1S/C32H38IN3O7S2.Na/c1-31(2)24-18-22(21-34-30(37)20-33)12-14-26(24)35(5)28(31)10-7-6-8-11-29-32(3,4)25-19-23(45(41,42)43)13-15-27(25)36(29)16-9-17-44(38,39)40;/h6-8,10-15,18-19H,9,16-17,20-21H2,1-5H3,(H2-,34,37,38,39,40,41,42,43);/q;+1
SMILES:
Molecular Formula: C32H38IN3NaO7S2+
Molecular Weight: 790.7 g/mol

sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate

CAS No.:

Cat. No.: VC18465602

Molecular Formula: C32H38IN3NaO7S2+

Molecular Weight: 790.7 g/mol

* For research use only. Not for human or veterinary use.

sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate -

Specification

Molecular Formula C32H38IN3NaO7S2+
Molecular Weight 790.7 g/mol
IUPAC Name sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C32H38IN3O7S2.Na/c1-31(2)24-18-22(21-34-30(37)20-33)12-14-26(24)35(5)28(31)10-7-6-8-11-29-32(3,4)25-19-23(45(41,42)43)13-15-27(25)36(29)16-9-17-44(38,39)40;/h6-8,10-15,18-19H,9,16-17,20-21H2,1-5H3,(H2-,34,37,38,39,40,41,42,43);/q;+1
Standard InChI Key IXYAKJYAXVSFQS-UHFFFAOYSA-N
Isomeric SMILES CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[Na+]
Canonical SMILES CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[Na+]

Introduction

Synthesis of Similar Compounds

The synthesis of indolium-based compounds typically involves the condensation of indole derivatives with appropriate aldehydes or other reactive species. For example, NIR-664-iodoacetamide, a related compound, involves complex indolium structures with iodoacetamide functionalities .

Synthesis Steps:

  • Preparation of Indole Derivatives: This involves modifying the indole ring with appropriate functional groups.

  • Condensation Reactions: These reactions form the core structure of the compound by linking the indole derivative with other reactive molecules.

  • Introduction of Iodoacetyl Group: This step involves attaching the iodoacetyl moiety to the indole structure, often through amide bond formation.

Potential Applications

Compounds with similar structures to the one have been explored for various applications, including:

  • Fluorescent Probes: Due to their fluorescent properties, these compounds can be used in biological imaging.

  • Bioconjugation: The iodoacetyl group can react with cysteine residues in proteins, allowing for protein labeling.

  • Pharmaceutical Research: Some indolium derivatives have shown potential in drug development due to their biological activity.

Research Findings and Challenges

While specific research findings on the exact compound are not available, studies on related indolium compounds highlight their versatility and potential in biomedical applications. Challenges include optimizing synthesis conditions to improve yields and stability, as well as exploring their biological effects in more detail.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator